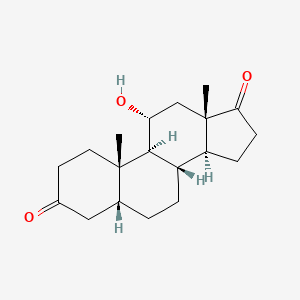
5beta-Androstan-11alpha-ol-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstan-11alpha-ol-3,17-dione: is a steroid compound with the molecular formula C19H28O3 It is a derivative of androstane and is known for its various biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Androstan-11alpha-ol-3,17-dione typically involves multiple steps, starting from simpler steroid precursors. The process often includes reduction, oxidation, and hydroxylation reactions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the compound and to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 5beta-Androstan-11alpha-ol-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5beta-Androstan-11alpha-ol-3,17-dione is used as a starting material for the synthesis of more complex steroid derivatives. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its effects on cellular processes and its potential as a modulator of biological pathways. It is often used in studies related to hormone regulation and metabolism.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have roles in treating hormonal imbalances and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various applications.
Mécanisme D'action
The mechanism of action of 5beta-Androstan-11alpha-ol-3,17-dione involves its interaction with specific molecular targets and pathways. It may act on hormone receptors, enzymes, and other proteins to exert its effects. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
4-Androsten-11beta-ol-3,17-dione: Another steroid with similar structural features but different biological activities.
5beta-Androstan-3beta-ol-17-one: A related compound with distinct chemical and biological properties.
Uniqueness: 5beta-Androstan-11alpha-ol-3,17-dione is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its unique properties make it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
32694-33-0 |
|---|---|
Formule moléculaire |
C19H28O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
(5R,8S,9S,10S,11R,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13+,14+,15-,17-,18+,19+/m1/s1 |
Clé InChI |
FZEAQJIXYCPBLD-UUFFJORLSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@H]3CCC4=O)C)O |
SMILES canonique |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
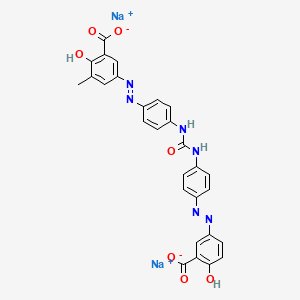
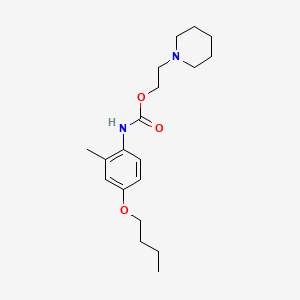

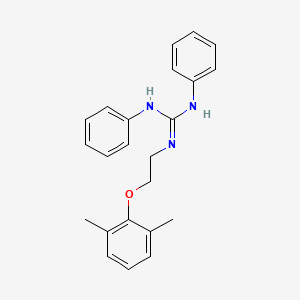
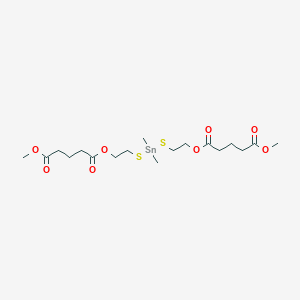
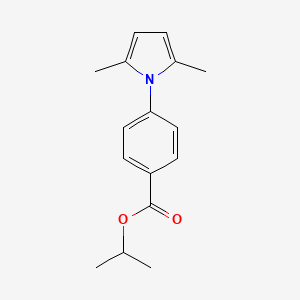
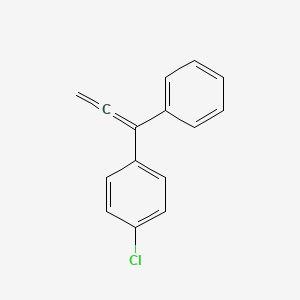
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
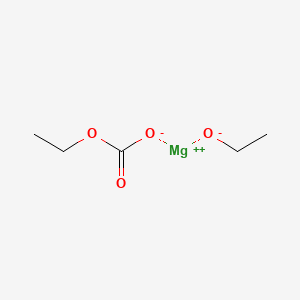
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
